molecular formula C10H12BiNO3 B12300373 Mebiquin

Mebiquin

Cat. No.: B12300373
M. Wt: 403.19 g/mol
InChI Key: WYMIHTNPHXUBJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Mebiquine undergoes various chemical reactions, including:

    Oxidation: Mebiquine can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: Mebiquine can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mebiquine has several scientific research applications, including:

Mechanism of Action

The mechanism by which Mebiquine exerts its effects involves its interaction with biological molecules. It is believed to target specific pathways in parasitic organisms, disrupting their normal functions and leading to their elimination. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Mebiquine can be compared with other similar compounds, such as:

    Mefloquine: An antimalarial agent with a different mechanism of action.

    Chloroquine: Another antimalarial compound with distinct chemical properties.

    Primaquine: Used for treating malaria, but with a different chemical structure and mode of action.

Mebiquine’s uniqueness lies in its specific chemical structure and its dual antidiarrheal and antihelmintic properties, which are not commonly found in other similar compounds .

Properties

InChI

InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHTNPHXUBJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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